molecular formula C7H6BrIN2O B13661611 5-Bromo-2-iodobenzohydrazide

5-Bromo-2-iodobenzohydrazide

Cat. No.: B13661611
M. Wt: 340.94 g/mol
InChI Key: YTBVNRHDMJOPQJ-UHFFFAOYSA-N
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Description

5-Bromo-2-iodobenzohydrazide is an organic compound with the molecular formula C7H5BrIN2O It is a derivative of benzohydrazide, where the benzene ring is substituted with bromine and iodine atoms at the 5 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodobenzohydrazide typically involves the reaction of 5-bromo-2-iodobenzoic acid with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodobenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, facilitated by palladium catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

5-Bromo-2-iodobenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodobenzohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The bromine and iodine atoms can enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodopyrimidine: Similar in structure but contains a pyrimidine ring instead of a benzene ring.

    5-Bromo-2-iodobenzoic Acid: The parent compound from which 5-Bromo-2-iodobenzohydrazide is derived.

    5-Bromo-2-iodoaniline: Contains an amino group instead of a hydrazide group.

Uniqueness

This compound is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual halogenation can enhance its utility in various chemical transformations and applications.

Properties

Molecular Formula

C7H6BrIN2O

Molecular Weight

340.94 g/mol

IUPAC Name

5-bromo-2-iodobenzohydrazide

InChI

InChI=1S/C7H6BrIN2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12)

InChI Key

YTBVNRHDMJOPQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NN)I

Origin of Product

United States

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